1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Overview
Description
1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is a compound that is part of a broader class of organoboron compounds, which are of significant interest in organic synthesis and materials science due to their utility in various chemical reactions, including Suzuki-Miyaura cross-coupling. The compound features a benzene ring substituted with two 1,3,2-dioxaborolane rings at the 1 and 4 positions, which are known for their stability and reactivity in borylation reactions.
Synthesis Analysis
The synthesis of related organoboron compounds has been explored through palladium-catalyzed borylation reactions. For instance, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved by reacting aryl bromides with 2,2'-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents like EtOH or DMSO . This method has proven to be particularly effective for aryl bromides with sulfonyl groups.
Molecular Structure Analysis
While the specific molecular structure of 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is not detailed in the provided papers, related compounds have been characterized using techniques such as NMR spectroscopy, X-ray powder diffraction, and density functional theory (DFT) calculations . These methods can provide insights into the geometry, vibrational frequencies, and absorption spectra, which are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of organoboron compounds is well-documented, particularly in cross-coupling reactions. The presence of the dioxaborolane rings in the compound suggests that it could participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of organoboron compounds like 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene are influenced by the boron-containing groups attached to the aromatic ring. These groups can affect the compound's stability, solubility, and reactivity. For example, the electropolymerization of a related compound, 1,4-bis(pyrrol-2-yl)benzene, has been studied, showing that it forms a highly electroactive polymer with low oxidation potential . This suggests that the boron-containing groups can confer unique electrochemical properties to the compound.
Scientific Research Applications
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Borylation at the benzylic C-H bond of alkylbenzenes
- Field : Organic Chemistry
- Application : This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : The process involves the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results : The outcome of this process is the formation of pinacol benzyl boronate .
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Hydroboration of alkyl or aryl alkynes and alkenes
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Borylate arenes
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Preparation of Fluorenylborolane
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Synthesis of Conjugated Copolymers
- Field : Polymer Chemistry
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
- Method : The specific method of application is not mentioned .
- Results : The outcome of this process is the formation of conjugated copolymers .
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Synthesis of 3-{6-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-benzoimidazol-2-yl}-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester
- Field : Medicinal Chemistry
- Application : “1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” can potentially be used in the synthesis of complex organic molecules .
- Method : The process involves drying the organic layer (MgSO 4), concentrating and purifying by flash column chromatography (silica gel, 20 to 60percent ethyl acetate/hexane) .
- Results : The outcome of this process is the formation of 3-{6-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-benzoimidazol-2-yl}-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester .
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Preparation of 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole
- Field : Organic Chemistry
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .
- Method : The specific method of application is not mentioned .
- Results : The outcome of this process is the formation of 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .
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Synthesis of 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- Field : Organic Chemistry
- Application : “1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” can potentially be used in the synthesis of 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] .
- Method : The specific method of application is not mentioned .
- Results : The outcome of this process is the formation of 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] .
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Synthesis of Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane
- Field : Organic Chemistry
- Application : “1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” can potentially be used in the synthesis of Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane .
- Method : The specific method of application is not mentioned .
- Results : The outcome of this process is the formation of Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane .
Safety And Hazards
Future Directions
The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These potential applications indicate promising future directions for this compound.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-9-11-14(12-10-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCDDLTVQJPGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)B3OC(C(O3)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442257 | |
Record name | 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | |
CAS RN |
99770-93-1 | |
Record name | 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Phenyldiboronic acid, bis(pinacol) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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